B1558828 Recombinant Streptavidin (37-159), His

Recombinant Streptavidin (37-159), His

Cat. No.: B1558828
Attention: For research use only. Not for human or veterinary use.
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Description

Solubility and Accessibility

Wild-type streptavidin’s N- and C-terminal regions (residues 1–36 and 160–159, respectively) hinder access to biotin-binding sites and reduce solubility. Truncation to residues 37–159 removes these obstructive regions, yielding a "core" streptavidin with:

  • Enhanced solubility : Core streptavidin shows improved stability in high-salt or low-pH conditions.
  • Increased accessibility : Biotinylated macromolecules, such as DNA or peptides, bind more efficiently due to reduced steric hindrance.

Functional Optimization

Recombinant engineering introduces strategic modifications to improve performance in specific applications:

  • His-tag addition : The N-terminal His-tag (typically 6xHis) enables single-step purification via nickel affinity chromatography, reducing contamination risks.
  • Monomer stability : While wild-type streptavidin forms tetramers, the truncated form retains tetramerization capability but avoids aggregation issues common in full-length variants.

Structural Delineation: Significance of Residues 37-159 in Core Streptavidin

Core Structural Architecture

The 37–159 fragment constitutes the functional core of streptavidin, comprising:

Structural Element Description Functional Role
β-barrel Eight antiparallel β-strands folded into a spiral β-barrel Forms the biotin-binding pocket
Trp120 Conserved tryptophan residue from adjacent subunits Contributes to biotin’s ureido ring binding
Binding Pocket Hydrophobic cavity with polar residues (e.g., Asn23, Ser27) Mediates hydrogen bonding to biotin’s carboxyl and amide groups

This architecture enables cooperative binding, where each subunit contributes residues to adjacent binding sites.

Role of Truncation in Binding Efficiency

Truncation to residues 37–159 removes non-essential termini, resulting in:

  • Preserved binding affinity : Core streptavidin retains a K~d~ ≈10⁻¹⁴ M for biotin, comparable to wild-type.
  • Improved thermostability : Enhanced resistance to guanidine hydrochloride and high temperatures.

His-Tag Integration

The His-tag (e.g., MGSSHHHHHH) appended to the N-terminus serves solely for purification without disrupting:

  • Tetramerization : The truncated protein retains its quaternary structure, critical for biotin binding.
  • Biotin accessibility : The tag’s position avoids interference with the β-barrel’s binding sites.

Properties

Key on ui aa sequence

MGSSHHHHHH SSGLVPRGSH MGSHMAEAGI TGTWYNQLGS TFIVTAGADG ALTGTYESAV GNAESRYVLT GRYDSAPATD GSGTALGWTV AWKNNYRNAH SATTWSGQYV GGAEARINTQ WLLTSGTTEA NAWKSTLVGH DTFTKVKP.

formulation

Sterile Filtered colorless solution. The Streptavidin solution (0.25mg/ml) contains 20mM Tris-HCl buffer (pH 8.0), 0.15M NaCl and 20% glycerol.

Key on ui product background

Streptavidin is a 52.8 kDa protein purified from the bacterium Streptomyces avidinii. Streptavidin homo-tetramers have an extraordinarily high affinity for biotin (also known as vitamin B7 or vitamin H). With a dissociation constant (Kd) on the order of ≈10−14 mol/L, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature. Streptavidin is used extensively in molecular biology and bionanotechnology due to the streptavidin-biotin complex's resistance to organic solvents, denaturants (e.g. guanidinium chloride), detergents (e.g. SDS, Triton), proteolytic enzymes, and extremes of temperature and pH.

Key on ui product memo

Streptavidin (37-159), His; Recombinant Streptavidin (37-159 a.a), His Tag

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 90% as determined by SDS-PAGE.

source

E.coli.

storage

Store at 4°C if entire vial will be used within 2-4 weeks. Store, frozen at -20°C for longer periods of time. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Avoid multiple freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Scientific Research Applications

Key Applications

1. Protein Purification

  • Affinity Chromatography : Recombinant Streptavidin is extensively used in affinity chromatography to purify biotinylated proteins. The His-tag allows for easy purification using nickel-nitrilotriacetic acid (Ni-NTA) resin .
  • Case Study : In a study focused on optimizing the purification process, recombinant streptavidin was successfully expressed in E. coli and purified with high yield and purity (>95%) using affinity chromatography techniques .

2. Diagnostic Applications

  • ELISA and Western Blotting : Due to its high specificity for biotin, recombinant streptavidin is utilized in enzyme-linked immunosorbent assays (ELISA) and Western blotting to detect biotinylated antibodies or antigens .
  • Immunohistochemistry : It serves as a crucial component in immunohistochemical staining protocols, allowing for the visualization of specific proteins within tissue samples .

3. Molecular Biology Techniques

  • Biotin-Streptavidin Systems : The strong binding between biotin and streptavidin facilitates various molecular biology techniques, including the construction of biotinylated probes for DNA and RNA detection .
  • Case Study : Researchers have demonstrated the use of streptavidin-biotin systems to enhance the sensitivity of assays by linking multiple biotinylated molecules to streptavidin-coated surfaces .

4. Nanobiotechnology

  • Building Blocks for Nanoscale Devices : Recombinant streptavidin can serve as a scaffold for assembling nanostructures by linking biotinylated DNA or other biomolecules, paving the way for innovative applications in nanobiotechnology .
  • Case Study : Studies have shown that streptavidin can be used to create single-walled carbon nanotube scaffolds by attaching biotinylated DNA molecules, demonstrating its utility in nanoscale engineering .

Comparative Analysis with Other Compounds

CompoundSourceBinding Affinity (KdK_d)Unique Features
AvidinGallus gallus (egg white)~1015 mol L10^{-15}\text{ mol L}Glycosylated; higher nonspecific binding
NeutravidinE. coli~1015 mol L10^{-15}\text{ mol L}Deglycosylated version of avidin
Strep-tag IISyntheticModerateBinds specifically to Strep-tag II peptide

Recombinant streptavidin stands out due to its non-glycosylated structure, which minimizes nonspecific interactions, making it particularly suitable for sensitive assays .

Challenges and Innovations

Despite its advantages, recombinant streptavidin can elicit immune responses when used in therapeutic contexts. Research has focused on modifying surface residues to reduce antigenicity while maintaining binding affinity. For instance, site-directed mutagenesis has been employed to create less immunogenic variants that still retain effective biotin-binding capabilities .

Preparation Methods

Gene Design and Vector Construction

  • The gene encoding streptavidin residues 37-159 is amplified by PCR from a template DNA.
  • A His-tag sequence (25 amino acids) is fused at the N-terminus to facilitate purification.
  • The gene is cloned into an expression vector such as a modified pET28a+ plasmid, which includes an N-terminal signal peptide (e.g., OmpA), His-tag, and other affinity tags (e.g., HA tag) if needed.
  • Cloning sites such as SfiI are used for directional insertion.

Expression Host and Conditions

  • The recombinant plasmid is transformed into E. coli strains optimized for protein expression, commonly BL21(DE3).
  • Expression is induced typically by IPTG under conditions optimized to balance yield and solubility.
  • However, recombinant streptavidin (37-159), His frequently accumulates in inclusion bodies (insoluble fraction), requiring solubilization and refolding.

Solubilization and Refolding of Inclusion Bodies

Inclusion Body Isolation and Solubilization

  • Cells are harvested and lysed, and inclusion bodies are isolated by centrifugation.
  • Inclusion bodies are solubilized using strong denaturants, commonly 8 M urea or 6 M guanidine hydrochloride in buffers at alkaline pH (e.g., 100 mM Tris-phosphate, pH 9).
  • This step unfolds the aggregated protein chains into soluble monomers.

Refolding Screening and Optimization

  • Refolding is critical to restore the native tetrameric structure and biotin-binding activity.
  • Refolding is typically performed by gradual removal of denaturants via dialysis or dilution into refolding buffers.
  • High-throughput screening of refolding conditions (pH, ionic strength, redox agents, additives) is used to maximize yield of correctly folded protein.
  • Refolding buffers often contain Tris-HCl, NaCl, and sometimes glycerol to stabilize the protein.

Purification Methods

Metal Affinity Chromatography

  • The His-tag enables purification by immobilized metal affinity chromatography (IMAC), typically using Ni-NTA or Co^2+ resins.
  • After refolding, the protein solution is applied to the affinity column.
  • Impurities are washed away with buffer containing low imidazole concentration.
  • The recombinant streptavidin is eluted with higher imidazole concentrations.
  • Purity is assessed by SDS-PAGE, with typical purity >90%.

Additional Chromatographic Techniques

  • Proprietary chromatographic steps may be used to further purify and polish the protein, ensuring removal of aggregates and endotoxins.
  • Gel filtration chromatography can be applied to confirm tetramer formation and monodispersity.

Research Findings on Preparation and Functional Characterization

Step Key Details Reference
Expression host E. coli BL21(DE3)
Inclusion body solubilization 8 M urea, 100 mM Tris-phosphate, pH 9
Refolding Gradual removal of denaturant; optimized by high-throughput screening
Purification Ni-NTA affinity chromatography via His-tag; purity >90% by SDS-PAGE
Formulation 20 mM Tris-HCl pH 8.0, 0.15 M NaCl, 20% glycerol, 0.25 mg/mL
Storage 4°C short term; -20°C with carrier protein for long term
Functional assay Biotin binding affinity retained; tetrameric assembly confirmed by gel filtration and ELISA

Key Research Outcomes

  • This compound can be expressed in E. coli but tends to form insoluble inclusion bodies.
  • Efficient refolding protocols enable recovery of active protein with high affinity for biotin.
  • The recombinant protein retains the strong biotin-binding characteristic of native streptavidin, enabling its use in sensitive immunoassays and biotechnological applications.
  • The His-tag facilitates straightforward purification, yielding highly pure protein suitable for research use.

Q & A

Q. How to design experiments using His-tagged recombinant Streptavidin (37-159) for biotin-binding assays?

Methodological Answer:

  • Expression and Purification : Use immobilized metal affinity chromatography (IMAC) to isolate the His-tagged Streptavidin. Validate purity via SDS-PAGE (≥95%) and confirm tetrameric structure using size-exclusion chromatography .
  • Activity Assay : Test biotin-binding capacity via fluorescence quenching or surface plasmon resonance (SPR). A standard activity threshold is >16 U/mg, where 1 unit binds 1 µg d-biotin .
  • Buffer Optimization : Maintain stability in 40 mM phosphate buffer (pH 7.2) with 120 mM NaCl and 20% glycerol. Avoid freeze-thaw cycles to prevent aggregation .

Q. What are the optimal conditions for minimizing non-specific binding in Streptavidin-based assays?

Methodological Answer:

  • Blocking Agents : Use 3 mg/mL BSA in the assay buffer to reduce non-specific interactions .
  • Buffer Ionic Strength : Adjust NaCl concentration to 120–150 mM to weaken electrostatic interactions without destabilizing the Streptavidin tetramer .
  • Wash Steps : Include 0.05% Tween-20 in wash buffers for ELISA or immunohistochemistry to remove loosely bound complexes .

Q. How to validate Streptavidin-biotin interaction efficiency under varying pH and temperature?

Methodological Answer:

  • pH Range Testing : Perform binding assays across pH 6.0–8.5. Streptavidin retains >90% activity at pH 7.0–7.5 but loses ~30% efficiency at pH ≤6.0 .
  • Thermal Stability : Incubate Streptavidin at 37°C for 24 hours and measure residual activity. Native Streptavidin retains >80% activity, while engineered variants (e.g., Traptavidin) show enhanced stability up to 75°C .

Advanced Research Questions

Q. How to resolve contradictions in binding affinity data between Streptavidin mutants and wild-type?

Methodological Answer:

  • Kinetic Analysis : Use SPR or biolayer interferometry to compare association/dissociation rates (e.g., Traptavidin has a dissociation rate 10× slower than wild-type Streptavidin) .
  • Structural Validation : Perform X-ray crystallography or cryo-EM to identify mutations (e.g., His-Tag placement at residues 37–159) that alter biotin-binding pockets .
  • Statistical Validation : Apply ANOVA to assess significance across replicates, ensuring p < 0.05 for mutant vs. wild-type comparisons .

Q. What methodologies enable high-resolution structural analysis of Streptavidin-biotin complexes?

Methodological Answer:

  • Crystallography with Selenomethionyl Proteins : Incorporate selenomethionine into recombinant Streptavidin for multiwavelength anomalous dispersion (MAD) phasing. This resolves atomic structures with <1.5 Å resolution .
  • Mutagenesis Mapping : Introduce point mutations (e.g., Trp120Ala) to study biotin coordination. Validate via isothermal titration calorimetry (ITC) for ΔG and ΔH changes .

Q. How to engineer Streptavidin for enhanced thermal stability in long-term assays?

Methodological Answer:

  • Rational Design : Replace residues in the β-barrel core (e.g., Ser52Cys) to introduce disulfide bonds. Validate thermostability via differential scanning calorimetry (DSC), targeting Tm >85°C .
  • Directed Evolution : Use error-prone PCR and screen for mutants retaining >90% activity after 1 hour at 70°C. Traptavidin variants are benchmarks .

Q. What strategies mitigate cross-reactivity in multiplexed assays using Streptavidin conjugates?

Methodological Answer:

  • Conjugate Differentiation : Pair HRP-Streptavidin (1:10,000 dilution) with alkaline phosphatase (AP)-Streptavidin (1:5,000 dilution) in dual-ELISA setups. Use distinct chromogenic substrates (e.g., TMB vs. pNPP) .
  • Time-Resolved FRET (TR-FRET) : Label Streptavidin with Tb cryptate (e.g., 610SATLA) for low-background detection in serum-containing samples .

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